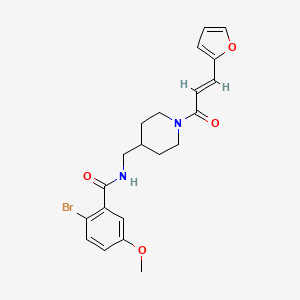

(E)-2-bromo-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-methoxybenzamide

Description

Properties

IUPAC Name |

2-bromo-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrN2O4/c1-27-17-4-6-19(22)18(13-17)21(26)23-14-15-8-10-24(11-9-15)20(25)7-5-16-3-2-12-28-16/h2-7,12-13,15H,8-11,14H2,1H3,(H,23,26)/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYYDNHTOIWEPX-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-bromo-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-methoxybenzamide, identified by CAS number 1235690-03-5, is a novel compound with potential therapeutic applications. This article explores its biological activity, particularly focusing on its antitumor and antimicrobial properties, as well as its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 447.3 g/mol. The structure features a bromine atom, a piperidine ring, and a furan moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1235690-03-5 |

| Molecular Formula | C21H23BrN2O4 |

| Molecular Weight | 447.3 g/mol |

| Density | Not available |

| Melting Point | Not available |

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of compounds similar to this compound. For instance, related furan derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358 .

In vitro assays demonstrated that these compounds could inhibit cell proliferation effectively. The mechanism appears to involve the binding of these compounds to DNA, particularly within the minor groove, which disrupts normal cellular processes and induces apoptosis in cancer cells .

Table 1: IC50 Values of Related Compounds in Antitumor Assays

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 5 | A549 | 6.26 ± 0.33 |

| Compound 6 | HCC827 | 6.48 ± 0.11 |

| Compound 15 | NCI-H358 | Not Active |

The data suggests that further optimization of the chemical structure could enhance selectivity and efficacy against tumor cells while minimizing toxicity to normal cells.

Antimicrobial Activity

The antimicrobial properties of this compound have not been extensively studied; however, similar compounds have shown promising results against both Gram-positive and Gram-negative bacteria. For example, derivatives containing furan rings have demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Study on Antitumor Activity

In a study evaluating the antitumor potential of various furan derivatives, researchers tested this compound alongside other compounds in both two-dimensional (2D) and three-dimensional (3D) cell cultures. The results indicated that while the compound exhibited moderate cytotoxicity in 2D assays, its effectiveness diminished in 3D cultures, highlighting the importance of the tumor microenvironment in drug efficacy .

Study on Antimicrobial Activity

Another study explored the antimicrobial effects of various furan-containing compounds against common bacterial strains. The findings suggested that modifications to the furan structure could enhance antibacterial activity, indicating that this compound may also possess similar potential if further investigated .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Research Findings and Functional Implications

Chlorine in analogues (e.g., CAS: 701254-78-6) may enhance covalent binding but reduce solubility . Fluorinated derivatives (e.g., EP 3532474 B1) exhibit higher metabolic stability due to C-F bonds, whereas the target’s methoxy group balances hydrophilicity and aromatic interactions .

Piperidine/Piperazine Modifications :

- The target’s piperidin-4-ylmethyl group provides conformational flexibility, unlike the rigid 1-methylpiperidine in CAS: 1416977-72-4, which may limit target accessibility .

- Piperazine-containing analogues (e.g., CAS: 701254-78-6) show enhanced solubility but reduced blood-brain barrier penetration compared to the target’s furan-acryloyl-piperidine system .

Aromatic and Electronic Effects: The furan-acryloyl group in the target enables π-π stacking with tyrosine/phenylalanine residues in enzymes, a feature absent in chlorophenyl or trifluoropropoxy analogues .

Methodological Considerations in Similarity Assessment

For instance:

- The target’s furan ring may engage in hydrogen bonding, whereas CAS: 1416977-72-4’s trichlorophenyl group relies on hydrophobic interactions .

- Virtual screening methods (e.g., fingerprint-based algorithms) might overestimate similarity between the target and piperazine derivatives due to shared benzamide cores, despite divergent biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.